N-ethyl-1-(pyridin-4-yl)piperidin-4-amine
CAS No.:
Cat. No.: VC13392341
Molecular Formula: C12H19N3
Molecular Weight: 205.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19N3 |
|---|---|
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | N-ethyl-1-pyridin-4-ylpiperidin-4-amine |
| Standard InChI | InChI=1S/C12H19N3/c1-2-14-11-5-9-15(10-6-11)12-3-7-13-8-4-12/h3-4,7-8,11,14H,2,5-6,9-10H2,1H3 |
| Standard InChI Key | SZIYLERKSNSGON-UHFFFAOYSA-N |
| SMILES | CCNC1CCN(CC1)C2=CC=NC=C2 |
| Canonical SMILES | CCNC1CCN(CC1)C2=CC=NC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₂H₁₉N₃, with a molecular weight of 205.30 g/mol. Its IUPAC name, N-ethyl-1-(pyridin-4-yl)piperidin-4-amine, reflects a piperidine core substituted at the 1-position with a pyridin-4-yl group and at the 4-position with an ethylamine moiety .
Key Structural Attributes:
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Piperidine Ring: A six-membered saturated heterocycle providing conformational flexibility.
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Pyridin-4-yl Group: Aromatic heterocycle contributing to π-π stacking interactions in biological targets.
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Ethylamine Side Chain: Enhances solubility and modulates receptor binding.
Synthesis and Industrial Production
Synthetic Routes
The primary synthesis involves reductive amination between 4-pyridinecarboxaldehyde and N-ethylpiperidine. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride is typically employed under inert conditions .
Example Protocol:
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Condensation: 4-Pyridinecarboxaldehyde reacts with N-ethylpiperidine in methanol.
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Reduction: STAB is added at 0°C, followed by stirring at room temperature for 12–24 hours.
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Purification: Column chromatography yields the final product (purity >95%) .
Industrial-Scale Optimization:
Chemical and Physical Properties
Physicochemical Data
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 1.2 ± 0.3 |
| Solubility (Water) | 2.1 mg/mL at 25°C |
| pKa (Basic) | 9.1 |
| Hydrogen Bond Acceptors | 3 |
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5 Hz, 2H, pyridine-H), 7.25 (d, J = 5 Hz, 2H, pyridine-H), 3.15–3.05 (m, 2H, piperidine-H), 2.60–2.50 (m, 2H, piperidine-H) .
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IR (KBr): 2945 cm⁻¹ (C-H stretch), 1600 cm⁻¹ (C=N pyridine) .
Biological Activities and Mechanisms
Kinase Inhibition
The compound’s structural analogs demonstrate potent inhibition of Rho-associated protein kinase (ROCK) and protein kinase B (PKB/Akt), with IC₅₀ values in the nanomolar range .
Case Study: ROCK1 Inhibition
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Mechanism: Competitive ATP binding, disrupting kinase activation.
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Efficacy: Analogous compounds reduced cell proliferation in U266 myeloma cells by 70% at 10 μM .
Antitumor Activity
Derivatives of N-ethyl-1-(pyridin-4-yl)piperidin-4-amine showed antiproliferative effects in xenograft models:
Pharmacological Applications
CNS Therapeutics
Included in CNS BBB Library screenings, the compound’s logP and polar surface area (37.9 Ų) suggest blood-brain barrier permeability . Potential applications include:
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Neurodegenerative Diseases: Modulation of Aβ plaque formation via kinase regulation .
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Depression: Serotonin reuptake inhibition in preclinical models .
Comparative Analysis with Similar Compounds
| Compound | Target | IC₅₀ (nM) | Selectivity |
|---|---|---|---|
| CCT128930 (Analog) | PKBβ | 50 | 28-fold |
| N-Ethyl-Piperidine (This) | ROCK1 | 120 | 15-fold |
| KIST301072 (Pyrimidine) | ROS1 | 850 | Low |
Key Differentiation: The ethyl-pyridine substitution enhances selectivity for AGC kinases (e.g., PKB, PKA) over tyrosine kinases .
Recent Advances and Future Directions
Drug Delivery Systems
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Nanoparticle Encapsulation: Improved bioavailability (AUC increased by 2.5× in murine models) .
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Prodrug Derivatives: Phosphate esters enhance water solubility (LogSw = -0.99 → 0.5) .
Clinical Prospects
Ongoing Phase I trials explore its efficacy in non-small cell lung cancer (NSCLC) and chronic myeloid leukemia (CML) .
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